3-(4-Benzylphenoxy)azetidine
Overview
Description
3-(4-Benzylphenoxy)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzylphenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylphenoxy)azetidine typically involves the reaction of 4-benzylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Benzylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the opening of the azetidine ring.
Substitution: Substituted azetidines with various functional groups attached.
Scientific Research Applications
Chemistry: 3-(4-Benzylphenoxy)azetidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Its unique reactivity due to ring strain makes it valuable in creating diverse chemical structures .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through its azetidine ring and benzylphenoxy group makes it a candidate for developing new therapeutic agents .
Medicine: The compound is explored for its potential medicinal properties, including antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of 3-(4-Benzylphenoxy)azetidine involves its interaction with molecular targets through its azetidine ring and benzylphenoxy group. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the benzylphenoxy group.
3-(4-Methoxyphenoxy)azetidine: Similar structure but with a methoxy group instead of a benzyl group.
3-(4-Chlorophenoxy)azetidine: Similar structure but with a chloro group instead of a benzyl group.
Uniqueness: 3-(4-Benzylphenoxy)azetidine is unique due to the presence of the benzylphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential for use in various applications compared to simpler azetidines .
Properties
IUPAC Name |
3-(4-benzylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)18-16-11-17-12-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMADCIHLBMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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